(3-fluorophenyl)methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound (3-fluorophenyl)methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate features a 1,2,3-triazole core substituted at positions 1, 4, and 4. Key structural attributes include:
- Position 1: A 2-methoxyphenyl group, contributing electron-donating properties via the methoxy (-OCH₃) substituent.
- Position 5: A methyl group, enhancing steric bulk and modulating electronic effects.
This combination of substituents balances electronic, steric, and pharmacokinetic properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
(3-fluorophenyl)methyl 1-(2-methoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-12-17(18(23)25-11-13-6-5-7-14(19)10-13)20-21-22(12)15-8-3-4-9-16(15)24-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUXEFYRZLFDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)OCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives with Varied Aromatic Substituents
Compound A : [2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS: 946214-56-8)
- Structural Differences :
- Position 1 : 4-Methoxyphenyl (vs. 2-methoxyphenyl in the target).
- Position 4 : Ester linked to an oxazole ring with a 3-chlorophenyl group (vs. 3-fluorophenylmethyl in the target).
- The oxazole ring adds rigidity and may influence binding to biological targets. Molecular weight: 438.9 g/mol (vs. ~370–380 g/mol estimated for the target).
Compound B : 1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic Acid (CAS: 1094411-41-2)
- Structural Differences :
- Position 1 : 4-Chloro-2-fluorophenyl (vs. 2-methoxyphenyl in the target).
- Position 4 : Carboxylic acid group (vs. ester in the target).
- Key Implications: The carboxylic acid enhances polarity, improving aqueous solubility but reducing membrane permeability.
Triazoles with Modified Ester/Amino Substituents
Compound C : N-(2,5-Difluorophenyl)-1-(3-Fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 902884-33-7)
- Structural Differences :
- Position 4 : Carboxamide group (vs. ester in the target).
- Substituents : Difluorophenyl and fluoro-methylphenyl groups (vs. methoxyphenyl and fluorophenylmethyl in the target).
- Key Implications :
- The amide group enables hydrogen bonding, enhancing target binding affinity in biological systems.
- Fluorine atoms improve metabolic stability but may reduce solubility compared to methoxy groups.
Compound D : Methyl 1-Phenethyl-4-phenyl-1H-1,2,3-triazole-5-carboxylate (SI111)
- Structural Differences :
- Position 1 : Phenethyl group (vs. 2-methoxyphenyl in the target).
- Position 4 : Simple methyl ester (vs. fluorophenylmethyl ester in the target).
- Lack of fluorine reduces metabolic stability compared to the target compound.
Triazoles with Trifluoromethyl and Oxadiazole Moieties
Compound E : (4-((1-(3,5-Difluorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)(phenyl)methanone
- Structural Differences :
- Position 5 : Trifluoromethyl group (vs. methyl in the target).
- Position 1 : 3,5-Difluorophenyl (vs. 2-methoxyphenyl in the target).
- Key Implications :
- The trifluoromethyl group is a strong electron-withdrawing substituent, altering electronic distribution on the triazole ring.
- Difluorophenyl enhances hydrophobic interactions but may reduce solubility.
Preparation Methods
Synthesis of 1-(2-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid
Reactants :
-
2-Methoxyphenyl azide (1.2 equiv)
-
Propargyl alcohol derivative (1.0 equiv)
Conditions :
The reaction proceeds via a stepwise mechanism: (1) copper-acetylide formation, (2) azide coordination, and (3) cyclization to form the triazole. The 5-methyl group is introduced using a pre-functionalized alkyne with a methyl substituent at the propargyl position.
Substitution Reactions for Functionalization
N-Alkylation at the 1-Position
The 2-methoxyphenyl group is introduced via nucleophilic substitution. A patent-derived method employs potassium hydroxide (1.5 equiv) and 2-methoxybenzyl chloride (1.2 equiv) in ethanol under reflux (80°C, 6 hours).
Key Parameters :
Excess base ensures deprotonation of the triazole nitrogen, while controlled stoichiometry prevents over-alkylation.
Esterification with (3-Fluorophenyl)methanol
Carboxylic Acid Activation
The intermediate 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is activated using thionyl chloride (1.3 equiv) in dichloromethane (DCM) at 0°C for 2 hours.
Ester Formation
Activated acid chloride is reacted with (3-fluorophenyl)methanol (1.5 equiv) in the presence of triethylamine (2.0 equiv).
Conditions :
Optimization and Scalability
Catalyst Screening
Comparative studies of copper catalysts (CuI, CuBr, CuOTf) reveal CuI as optimal, providing 85% yield vs. 72% for CuOTf.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but reduce esterification yields due to hydrolysis. THF balances reactivity and stability.
Table 1: Solvent Impact on Esterification Yield
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 92 | 98 |
| DMF | 68 | 89 |
| DCM | 75 | 94 |
Characterization and Quality Control
Spectroscopic Analysis
X-ray Crystallography
Single-crystal analysis confirms the 1,4-disubstituted triazole structure, with a coplanar arrangement of the methoxyphenyl and carboxylate groups.
Industrial Production Considerations
Q & A
Basic Question: What are the optimal synthetic routes for preparing (3-fluorophenyl)methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, and how can reaction yields be maximized?
Answer:
The synthesis typically involves cyclocondensation of precursors such as substituted phenyl azides and alkynes under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. Key steps include:
- Precursor selection : Use of 2-methoxyphenyl azide and a fluorophenyl-substituted propargyl ester to ensure regioselectivity in triazole formation.
- Catalytic optimization : Copper(I) iodide (1–5 mol%) in DMF at 60–80°C improves yield (70–85%) by reducing side reactions .
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 ratio) isolates the product with >95% purity .
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